

Application Notes and Protocols for Calcium Imaging Assays with RO2959 Monohydrochloride

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Compound of Interest

Compound Name: RO2959 monohydrochloride

Cat. No.: B560445

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Introduction

RO2959 monohydrochloride is a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels, which play a pivotal role in store-operated calcium entry (SOCE) in various cell types.[1][2][3][4][5] The primary components of CRAC channels are the Orai1 protein, forming the channel pore in the plasma membrane, and the STIM1 protein, an endoplasmic reticulum (ER) calcium sensor.[6] Upon depletion of ER calcium stores, STIM1 activates Orai1, leading to a sustained influx of extracellular calcium. This process is crucial for T-cell activation, mast cell degranulation, and other physiological responses.[6] **RO2959 monohydrochloride** effectively blocks this pathway by inhibiting Orai1- and Orai3-containing CRAC channels, making it a valuable tool for studying calcium signaling and for the development of therapeutics targeting autoimmune diseases and inflammatory conditions.[7][8]

These application notes provide a comprehensive guide for utilizing **RO2959 monohydrochloride** in calcium imaging assays to investigate its inhibitory effects on SOCE.

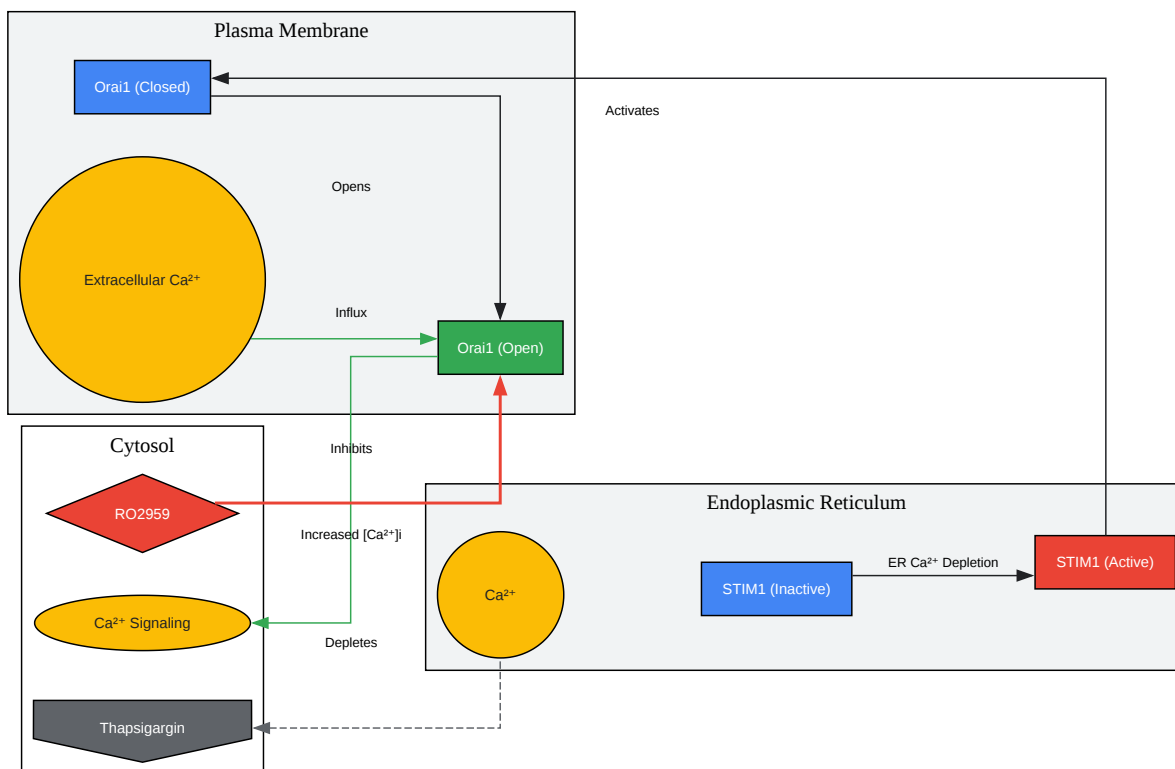
Quantitative Data Summary

The inhibitory activity of **RO2959 monohydrochloride** has been characterized across various targets and cell systems. The following table summarizes the key quantitative data for easy reference and comparison.

Target/System	IC50 Value	Description	Reference
CRAC Channel	402 nM	Overall inhibitory concentration for CRAC channels.	[1] [2] [3] [4] [5] [7]
Orai1/Stim1 Mediated SOCE	25 nM	Potent blocking of store-operated calcium entry mediated by Orai1/Stim1 channels.	[1] [2] [3] [4] [5] [8]
Orai1	25 nM	Inhibitory concentration specifically for the Orai1 channel subunit.	[1] [7] [8]
Orai3	530 nM	Inhibitory concentration for the Orai3 channel subunit.	[1] [7] [8]
SOCE in activated CD4+ T lymphocytes	265 nM	Inhibition of store-operated calcium entry in activated immune cells.	[1] [7] [8]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the canonical store-operated calcium entry (SOCE) pathway and the inhibitory action of **RO2959 monohydrochloride**.



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Caption: SOCE pathway and RO2959 inhibition.

Experimental Protocols

This section provides a detailed protocol for a fluorescence-based calcium imaging assay to measure the effect of **RO2959 monohydrochloride** on SOCE in a cultured cell line (e.g., Jurkat, HEK293).

Materials and Reagents

- Cell Line: Jurkat T-cells or HEK293 cells stably expressing Orai1 and STIM1.
- Culture Medium: RPMI-1640 or DMEM, supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- **RO2959 Monohydrochloride**: Provided as a solid.
- DMSO (Anhydrous)
- Calcium-free HBSS (Hank's Balanced Salt Solution)
- HBSS with Calcium (2 mM CaCl₂)
- Thapsigargin
- Calcium-sensitive fluorescent dye: Fluo-4 AM, Fura-2 AM, or equivalent.
- Pluronic F-127
- Probenecid (optional, to prevent dye leakage)
- 96-well black, clear-bottom microplates

Equipment

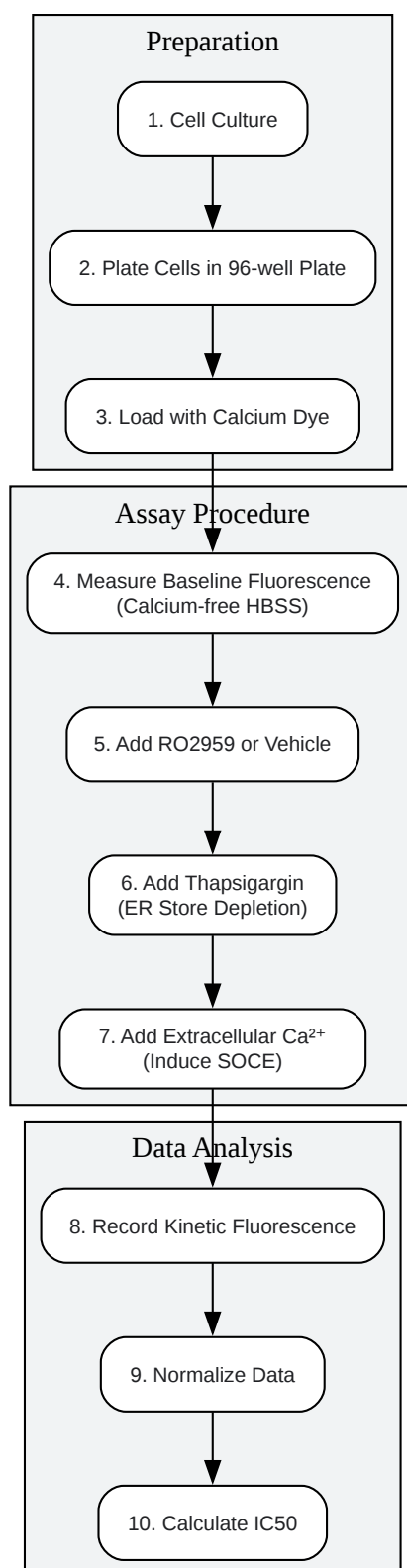
- Fluorescence microplate reader with kinetic reading capabilities and appropriate filter sets (e.g., Ex/Em ~490/520 nm for Fluo-4).
- Cell culture incubator (37°C, 5% CO₂).
- Laminar flow hood.
- Centrifuge.

- Hemocytometer or automated cell counter.

Preparation of Reagents

- **RO2959 Monohydrochloride** Stock Solution (10 mM): Dissolve the appropriate amount of **RO2959 monohydrochloride** in anhydrous DMSO to achieve a final concentration of 10 mM.^{[2][7]} Aliquot and store at -20°C or -80°C for long-term storage.^[1] Avoid repeated freeze-thaw cycles.
- Thapsigargin Stock Solution (1 mM): Prepare a 1 mM stock solution in DMSO. Aliquot and store at -20°C.
- Calcium Dye Loading Buffer: For a 5 μM Fluo-4 AM solution, mix Fluo-4 AM and Pluronic F-127 (at a 1:1 ratio) in calcium-free HBSS. If using, add Probenecid to a final concentration of 2.5 mM. Vortex thoroughly to dissolve. This solution should be prepared fresh for each experiment.

Experimental Workflow Diagram



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Caption: Calcium imaging assay workflow.

Step-by-Step Protocol

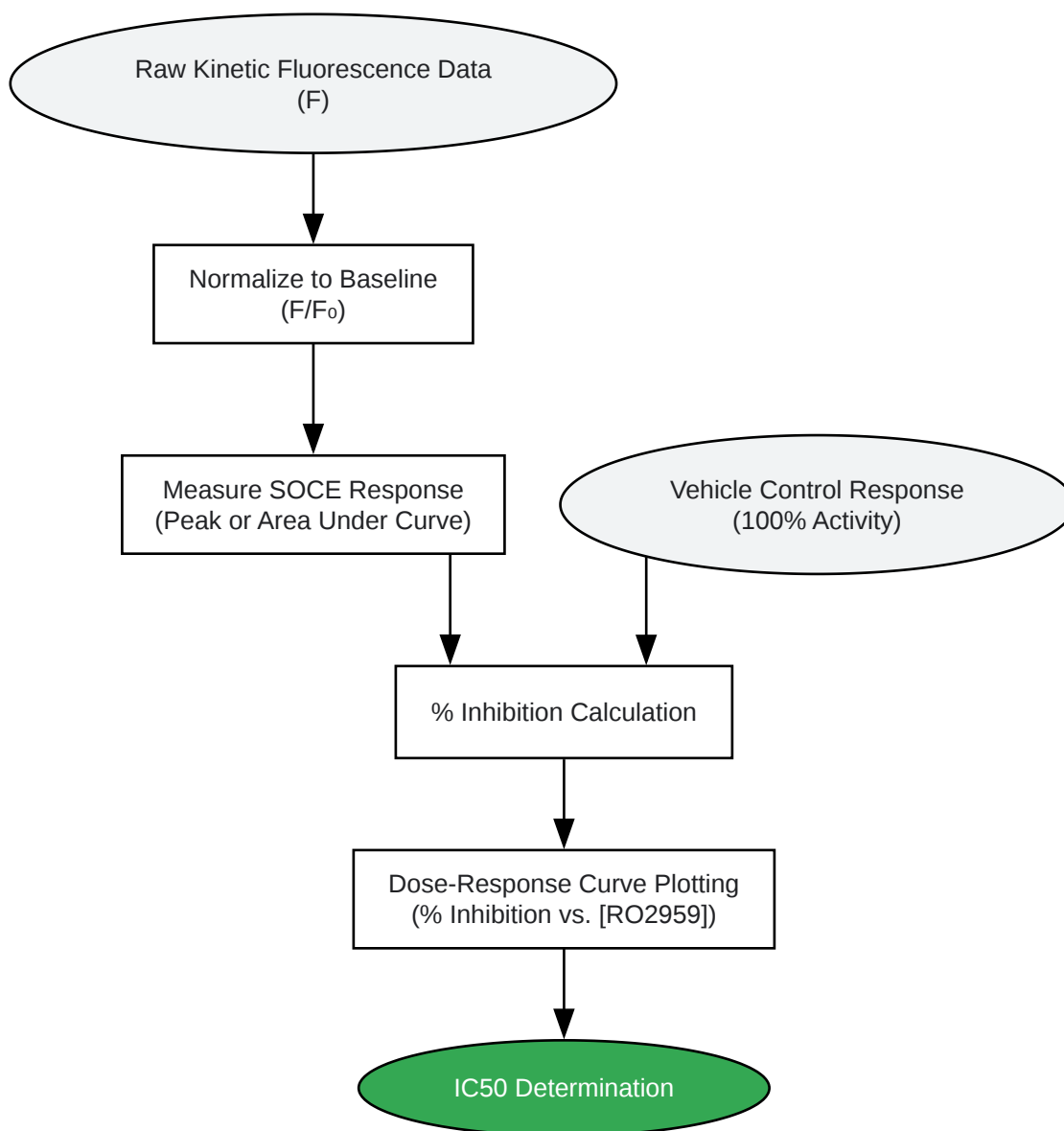
- Cell Plating:
 - The day before the assay, seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
 - Incubate overnight at 37°C with 5% CO₂.
- Calcium Dye Loading:
 - Aspirate the culture medium from the wells.
 - Wash the cells once with 100 µL of calcium-free HBSS.
 - Add 50 µL of the prepared Calcium Dye Loading Buffer to each well.
 - Incubate the plate at 37°C for 45-60 minutes in the dark.
 - After incubation, wash the cells twice with 100 µL of calcium-free HBSS to remove excess dye.
 - Add 100 µL of calcium-free HBSS to each well.
- Assay Procedure:
 - Place the plate in the fluorescence microplate reader.
 - Baseline Measurement: Record the baseline fluorescence for 2-5 minutes.
 - Compound Addition: Add the desired concentrations of **RO2959 monohydrochloride** (prepared by diluting the stock solution in calcium-free HBSS) to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest RO2959 concentration). Continue recording fluorescence for 5-10 minutes to observe any immediate effects.
 - ER Store Depletion: Add thapsigargin (e.g., 1-2 µM final concentration) to all wells to deplete the ER calcium stores. This will cause a transient increase in cytosolic calcium.

Continue recording until the signal returns to a near-baseline level.

- Induction of SOCE: Add CaCl_2 to a final concentration of 2 mM to all wells to initiate SOCE.
- Kinetic Measurement: Continue recording the fluorescence intensity for an additional 10-15 minutes to capture the full SOCE response.

Data Analysis

The following diagram outlines the logical flow for analyzing the kinetic calcium imaging data.



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Caption: Data analysis logical workflow.

- Data Normalization: For each well, normalize the fluorescence signal (F) to the average baseline fluorescence (F_0) recorded before the addition of any reagents (F/F_0).
- Quantify SOCE: The SOCE response can be quantified as either the peak fluorescence intensity after the addition of extracellular calcium or the area under the curve (AUC) during the SOCE phase.
- Calculate Percent Inhibition: Determine the percent inhibition for each concentration of **RO2959 monohydrochloride** using the following formula: % Inhibition = $(1 - (\text{Response_RO2959} / \text{Response_Vehicle})) * 100$
- Generate Dose-Response Curve: Plot the percent inhibition as a function of the logarithm of the **RO2959 monohydrochloride** concentration.
- Determine IC50: Fit the dose-response curve to a four-parameter logistic equation to calculate the IC50 value, which represents the concentration of **RO2959 monohydrochloride** that causes 50% inhibition of the SOCE response.

Troubleshooting

- High background fluorescence: Ensure complete removal of excess dye by performing adequate washing steps. Use phenol red-free medium/buffer during the assay.
- Low signal-to-noise ratio: Optimize cell seeding density and dye loading concentration/time.
- No response to thapsigargin or extracellular calcium: Verify the health and passage number of the cells. Confirm the activity of thapsigargin and the presence of calcium in the final addition step. Ensure the cell line expresses the necessary components for SOCE.
- Precipitation of RO2959: Ensure the final DMSO concentration in the assay buffer is low (typically <0.5%) to maintain compound solubility.

By following these detailed protocols and application notes, researchers can effectively utilize **RO2959 monohydrochloride** as a potent and selective inhibitor to investigate the role of

CRAC channels and store-operated calcium entry in their specific cellular models.

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